
(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by its methoxy and oxoethyl functional groups attached to a 4-methylpentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate typically involves the esterification of (2S)-2-hydroxy-4-methylpentanoic acid with methoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated reaction systems can further optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-(2-Carboxy-2-oxoethyl)-4-methylpentanoate.
Reduction: Formation of (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate
- (2S)-2-(2-Methoxy-2-hydroxyethyl)-4-methylpentanoate
- (2S)-2-(2-Methoxy-2-oxoethyl)-4-ethylpentanoate
Uniqueness
(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
181487-68-3 |
|---|---|
Formule moléculaire |
C9H15O4- |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
(2S)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoate |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/p-1/t7-/m0/s1 |
Clé InChI |
REUDDXCWANRXHG-ZETCQYMHSA-M |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)OC)C(=O)[O-] |
SMILES canonique |
CC(C)CC(CC(=O)OC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


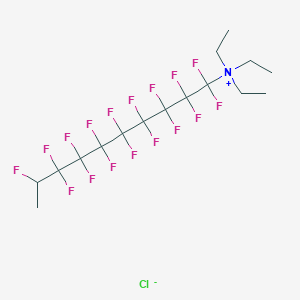
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)

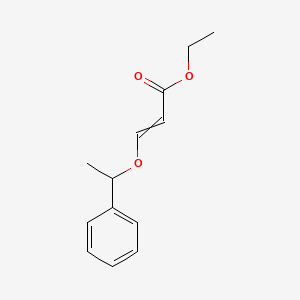
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
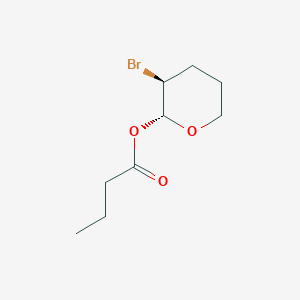
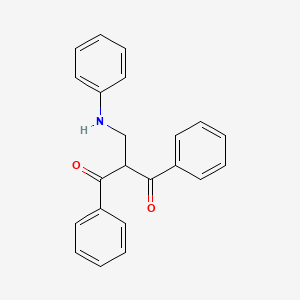
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

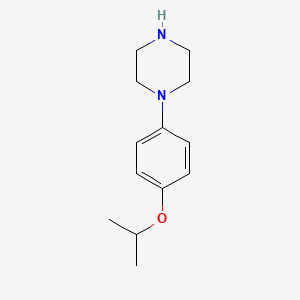
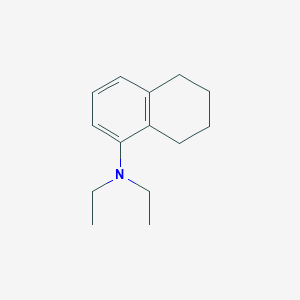
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)


